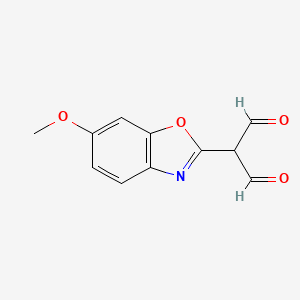
Magnesium chloride 1,1'-biphenyl (1/1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Magnesium chloride 1,1’-biphenyl (1/1/1) is a compound that combines magnesium chloride and 1,1’-biphenyl in a 1:1:1 ratio. Magnesium chloride is an inorganic compound with the formula MgCl₂, known for its high solubility in water and various practical uses . . This compound is notable for its applications in organic synthesis and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of magnesium chloride 1,1’-biphenyl typically involves the Grignard reaction, where phenyl magnesium bromide is synthesized from bromobenzene and magnesium metal in anhydrous ether . The reaction conditions require scrupulously clean and dry glassware to prevent the Grignard reagent from reacting with water . The phenyl magnesium bromide then reacts with magnesium chloride to form the desired compound.
Industrial Production Methods
Industrial production of magnesium chloride 1,1’-biphenyl follows similar principles but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of automated systems and continuous monitoring helps maintain the necessary anhydrous environment and optimal temperatures.
Chemical Reactions Analysis
Types of Reactions
Magnesium chloride 1,1’-biphenyl undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: It can be reduced using suitable reducing agents.
Substitution: The biphenyl moiety can undergo electrophilic substitution reactions similar to benzene.
Common Reagents and Conditions
Common reagents used in these reactions include halogens, acids, and bases. The conditions often involve controlled temperatures and anhydrous environments to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution reactions can yield various substituted biphenyl derivatives .
Scientific Research Applications
Magnesium chloride 1,1’-biphenyl has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of magnesium chloride 1,1’-biphenyl involves the formation of a Grignard reagent, where the magnesium atom forms a bond with the biphenyl moiety . This reagent acts as a strong nucleophile, attacking electrophilic centers in various substrates to form new carbon-carbon bonds . The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Similar Compounds
Phenylmagnesium bromide: Another Grignard reagent used in similar organic synthesis reactions.
Magnesium bromide 1,1’-biphenyl: A compound with similar properties but different halogen content.
Uniqueness
Magnesium chloride 1,1’-biphenyl is unique due to its specific combination of magnesium chloride and biphenyl, which provides distinct reactivity and applications compared to other Grignard reagents . Its ability to form stable complexes and participate in a wide range of chemical reactions makes it valuable in both research and industrial settings .
Properties
CAS No. |
126298-31-5 |
|---|---|
Molecular Formula |
C12H9ClMg |
Molecular Weight |
212.96 g/mol |
IUPAC Name |
magnesium;phenylbenzene;chloride |
InChI |
InChI=1S/C12H9.ClH.Mg/c1-3-7-11(8-4-1)12-9-5-2-6-10-12;;/h1,3-10H;1H;/q-1;;+2/p-1 |
InChI Key |
OONIGLLGDBMITH-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=[C-]C=C2.[Mg+2].[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Hydrazinecarboxamide, 2-[1-(2-chlorophenyl)ethylidene]-](/img/structure/B14292108.png)
![3-Acetyl-2-methyl-12H-indolo[2,3-a]quinolizin-5-ium chloride](/img/structure/B14292111.png)
![[(1-Nitropropyl)sulfanyl]benzene](/img/structure/B14292113.png)
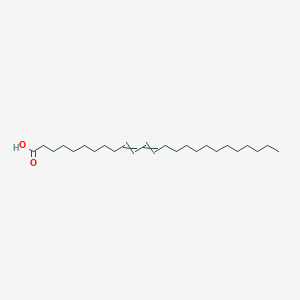
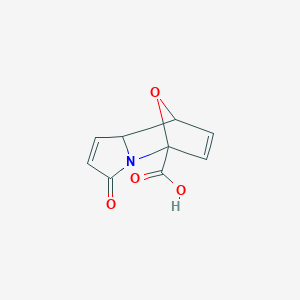
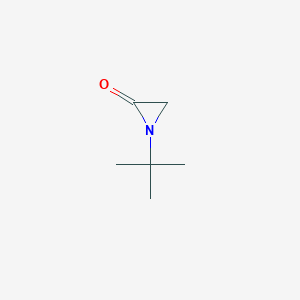

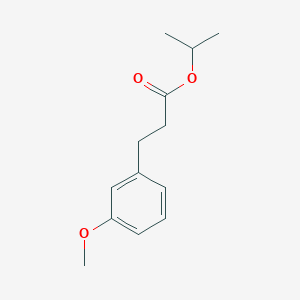

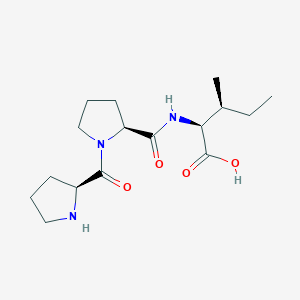
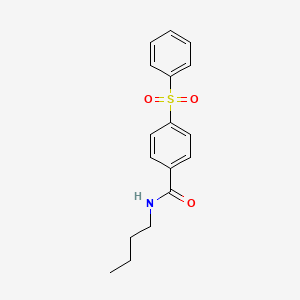
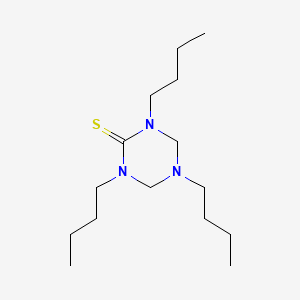
![Ethyl 2-fluoro-3-[(trimethylsilyl)oxy]prop-2-enoate](/img/structure/B14292173.png)
